Femovan

Pharmacokinetics Serum Protein Binding Bioavailability

Obtaining a precisely defined, third-generation monophasic combined oral contraceptive for use as a validated research comparator presents significant sourcing challenges. Femovan (gestodene 75 mcg / ethinyl estradiol 30 mcg) directly addresses this need. • Lowest documented incidence of breakthrough bleeding & spotting vs. other COCs, maximizing patient retention & data quality in clinical trials. • Well-quantified SHBG binding profile (Kd = 1.2 nM) enables its use as a probe in PK/PD & drug-drug interaction studies. • Extensively documented in head-to-head trials as a benchmark for evaluating novel contraceptives. Sourced specifically for research applications where exact formulation ratio is critical.

Molecular Formula C41H50O4
Molecular Weight 606.8 g/mol
CAS No. 109852-02-0
Cat. No. B025114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFemovan
CAS109852-02-0
Synonymsestra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, compd. with piperazine (1:1)
estropipate
Genoral
Harmogen
Harmonet
Ogen
Ortho-Est
piperazine estrone sulfate
Molecular FormulaC41H50O4
Molecular Weight606.8 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C21H26O2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17+,18+,19-,20-,21-;16-,17-,18+,19+,20+/m01/s1
InChIKeyWNSDZLZVSSOOCA-WOMZHKBXSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Femovan: A Third-Generation COC


Femovan is a pharmaceutical combination product consisting of the progestin gestodene (75 mcg) and the estrogen ethinyl estradiol (30 mcg), designated as CAS registry number 109852-02-0 [1]. It is a monophasic combined oral contraceptive (COC) and is classified as a third-generation progestin, part of the gonane subgroup of 19-nortestosterone derivatives [2]. The product is also known by the trade names Femodene, Minulet, and Gynera [3]. As a fixed-dose combination, it is a marketed, non-generic drug entity, and its procurement is often for specific research or clinical applications where the exact ratio and formulation are critical [4].

1 Fixed-dose combination for progestin-specific research
2 Defined gestodene-to-ethinyl estradiol ratio supports comparator studies
3 Third-generation progestin (gonane) reference standard
4 Non-interchangeable due to distinct SHBG binding profile

Femovan Procurement Rationale


While multiple progestin-containing COCs exist, they are not interchangeable. Differences in progestin structure, potency, and binding to serum proteins lead to distinct pharmacokinetic and pharmacodynamic profiles. This results in clinically significant variations in cycle control, tolerability, and metabolic impact [1]. The specific combination of 30 mcg ethinyl estradiol and 75 mcg gestodene in Femovan defines its unique profile, which cannot be replicated by simply substituting a different progestin or adjusting the estrogen dose [2]. For research and clinical applications, these distinctions necessitate the precise procurement of Femovan.

Progestin-specific SHBG binding may shift systemic exposure and unbound fraction
Cycle-control endpoints (spotting/bleeding) can differ markedly with progestin class
Metabolic and tolerability-related endpoints may not transfer to alternative progestins

Femovan Evidence Guide


SHBG Binding Affinity vs. Desogestrel

In a cross-over study comparing Femovan (30 mcg EE/75 mcg gestodene) to Marvelon (30 mcg EE/150 mcg desogestrel), gestodene exhibited a significantly higher affinity for sex hormone-binding globulin (SHBG) and achieved much higher total serum levels [1].

SHBG Binding Affinity
Head-to-head
Gestodene: Kd 1.2 nM
Serum 8.58 nmol/L
3-Ketodesogestrel: Kd 4.7 nM
Serum 2.37 nmol/L
3.9-fold higher affinity and 3.6-fold higher total serum concentration
Supports progestin-specific PK exposure interpretation
Crossover study; steady-state day 21
Pharmacokinetics Serum Protein Binding Bioavailability

Cycle Control: Spotting and Bleeding vs. Desogestrel

A pooled analysis of two multicenter clinical trials (15,421 cycles) directly compared Femovan (30 mcg EE/75 mcg gestodene) with desogestrel-containing COCs [1].

Cycle Control: BTB Risk
Head-to-head
Femovan (gestodene/EE)
Desogestrel-containing COCs
Desogestrel groups had 20–140% higher spotting/bleeding risk across cycles
Reported fewer bleeding disturbances; endpoint for cycle-control comparison
Pooled analysis of 2 trials; 15,421 cycles
Contraception Cycle Control Tolerability

SHBG Elevation: Gestodene vs. Levonorgestrel

A comparative clinical study evaluated the hormonal effects of triphasic oral contraceptives containing gestodene and levonorgestrel [1].

SHBG Elevation
Head-to-head
Gestodene/EE: 3-fold SHBG increase
Levonorgestrel/EE: 2-fold SHBG increase
50% greater SHBG elevation with gestodene-containing formulation
Greater estrogenic shift marker; relevant for endocrine profiling
Comparative clinical study; triphasic OCs
Endocrinology Pharmacodynamics Metabolic Effects

Ethinyl Estradiol Bioequivalence vs. Desogestrel

A comparative pharmacokinetic study demonstrated that the systemic exposure to ethinyl estradiol was equivalent when administered with either gestodene (Femovan) or desogestrel (Marvelon), showing the progestin does not alter EE pharmacokinetics [1].

EE Bioequivalence
Head-to-head
No significant differences in EE Cmax, tmax, or AUC
Allows progestin-specific endpoint attribution
Crossover study; powered to detect 10% difference
Pharmacokinetics Bioequivalence Estrogen Exposure

Breakthrough Bleeding: Gestodene vs. Other Progestins

A 2025 systematic review and network meta-analysis of 18 RCTs directly compared gestodene (GSD), desogestrel (DSG), drospirenone (DRSP), and levonorgestrel (LNG) in COCs [1].

BTB Odds Ratio
Cross-study comparable
Gestodene COCs: OR 0.41 (95% CI 0.26–0.66)
Other progestins (DSG, DRSP, LNG)
59% reduction in BTB odds vs. other progestins
Reported lowest BTB odds among tested progestins
Network meta-analysis of 18 RCTs (2025)
Contraception Systematic Review Network Meta-Analysis

Potency and Metabolic Neutrality vs. Levonorgestrel

A review of new progestins indicates that gestodene has a biologic effectiveness 3 times that of levonorgestrel and is associated with a neutral effect on carbohydrate metabolism [1].

Relative Potency
Class-level
Gestodene: 3× potency of levonorgestrel; neutral carbohydrate metabolism effect reported
Relative potency context; metabolic profile to verify
Review article; class-level inference
Pharmacology Metabolism Progestin Potency

Femovan Application Scenarios


Optimal Cycle Control in Clinical Trials

Given the robust evidence demonstrating the lowest incidence of breakthrough bleeding and spotting [1], Femovan is the preferred choice for clinical studies where patient adherence and retention are critical. Minimizing intermenstrual bleeding reduces dropout rates and improves data quality, making it an ideal comparator arm or investigational background therapy in contraceptive and women's health research. The 2025 meta-analysis [1] and large-scale comparative trials [2] provide a strong, data-driven rationale for this application.

PK/PD Modeling of Progestin-SHBG Interactions

The distinct and well-quantified binding profile of gestodene to SHBG [1] makes Femovan a valuable tool in PK/PD studies. Its high SHBG affinity (Kd = 1.2 nM) and resulting high total serum levels (8.58 nmol/L) provide a clear signal for investigating the complex interplay between estrogen-induced protein synthesis and progestin bioavailability. This model is useful for probing drug-drug interactions and for understanding the behavior of other SHBG-bound compounds.

Metabolic and Endocrine Studies

The evidence that gestodene has a neutral effect on carbohydrate metabolism and a favorable impact on lipid profiles [1] positions Femovan as a research compound of interest in metabolic studies. Furthermore, its ability to elevate SHBG by 3-fold [2] can be leveraged in studies investigating hyperandrogenic conditions (e.g., PCOS) or other endocrine disorders where SHBG modulation is a relevant endpoint. Its well-characterized hormonal profile allows for precise manipulation and measurement of these parameters.

Comparative Effectiveness Research in Contraception

As a well-studied third-generation COC, Femovan serves as an essential benchmark or comparator in research evaluating newer contraceptive formulations. Its pharmacokinetics [1], cycle control profile [2], and metabolic effects [3] are extensively documented in head-to-head trials, making it a reliable and scientifically justified reference standard. This is particularly valuable in trials assessing non-inferiority or superiority of novel progestins or alternative delivery systems.

Application
Selection Property
Validation Focus
Cycle-control endpoint comparison studies
Reported lowest BTB odds among tested progestins
Bleeding-pattern endpoint validation across cycles
Progestin PK/PD interaction modeling
Defined SHBG binding profile with quantified affinity difference
SHBG-progestin interaction assays and exposure-response modeling
Endocrine modulation and SHBG response studies
Greater SHBG elevation vs. levonorgestrel-containing COCs
SHBG modulation endpoints in hyperandrogenic research models
Comparative contraceptive research benchmark
Well-characterized progestin reference with EE bioequivalence
Progestin-specific endpoint validation in head-to-head trials

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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